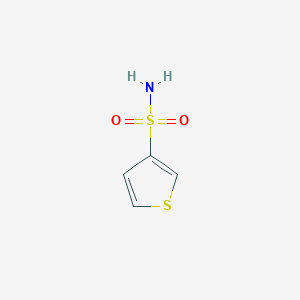

3-Tiofensulfonamida

Descripción general

Descripción

Thiophene-based sulfonamides are an important group in therapeutic applications . They are known to be potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes . They have shown potent inhibition effects on both isoenzymes at very small concentrations .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The isodensity surfaces of the frontier molecular orbitals (FMOs) are the same pattern in most of the compounds, but in some compounds are disturbed due to the presence of highly electronegative hetero-atoms .Chemical Reactions Analysis

Thiophene-based sulfonamides showed IC50 values in the range of 69 nM to 70 µM against hCA-I, 23.4 nM to 1.405 µM against hCA-II . Ki values were in the range of 66.49±17.15 nM to 234.99±15.44 µM against hCA-I, 74.88±20.65 nM to 38.04±12.97 µM against hCA-II .Physical And Chemical Properties Analysis

Thiophene is a colorless liquid that possesses a mildly pleasant smell, somewhat similar to benzene . It has a molar mass of approximately 84.14 g/mol . The compound has a boiling point of 84.1°C and a melting point of -38.3°C .Aplicaciones Científicas De Investigación

Inhibición de la anhidrasa carbónica

La 3-Tiofensulfonamida se ha estudiado por su potencial como inhibidor de la anhidrasa carbónica. Esta aplicación es significativa en contextos terapéuticos, particularmente para condiciones donde la modulación de la actividad de la anhidrasa carbónica es beneficiosa .

Actividad antibacteriana

Los derivados sintéticos del tiofeno, incluidas las sulfonamidas, han mostrado efectos inhibitorios contra varias cepas bacterianas. Esto sugiere posibles aplicaciones en el desarrollo de nuevos agentes antibacterianos .

Química computacional

Los estudios computacionales han explorado las propiedades estructurales de los derivados de la tiofensulfonamida. Estos estudios son cruciales para comprender las interacciones del compuesto a nivel molecular, lo que puede informar su uso en diversos procesos químicos .

Síntesis de derivados del tiofeno

La this compound puede utilizarse como precursor o intermedio en la síntesis de derivados del tiofeno más complejos. Estos derivados tienen diversas aplicaciones que van desde la ciencia de los materiales hasta los productos farmacéuticos .

Mecanismo De Acción

Mode of Action

Thiophene-3-sulfonamide acts as a potent inhibitor of the carbonic anhydrase isoenzymes . It binds to these enzymes, inhibiting their activity. The compound exhibits noncompetitive inhibitory properties, meaning it binds to a site other than the active site of the enzyme . The sulfonamide and thiophene moieties play a significant role in the inhibition of the enzymes .

Result of Action

The primary result of Thiophene-3-sulfonamide’s action is the inhibition of carbonic anhydrase isoenzymes, leading to a disruption in pH regulation and carbon dioxide transport in the body . This can have various downstream effects depending on the physiological context.

Direcciones Futuras

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current review envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .

Propiedades

IUPAC Name |

thiophene-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c5-9(6,7)4-1-2-8-3-4/h1-3H,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJZHYWAXLWLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360881 | |

| Record name | thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64255-63-6 | |

| Record name | thiophene-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

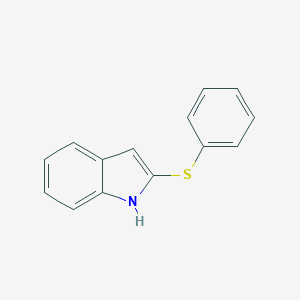

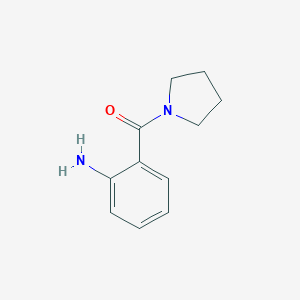

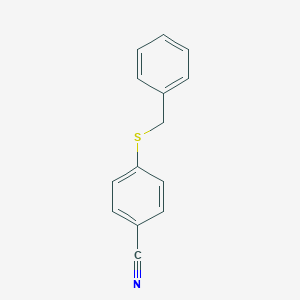

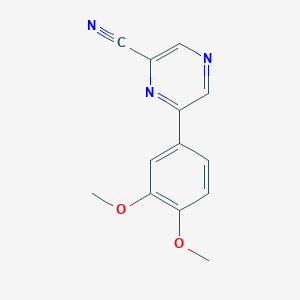

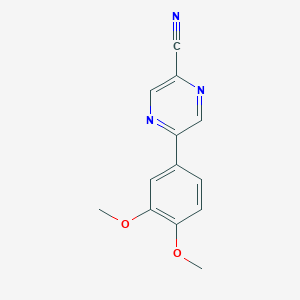

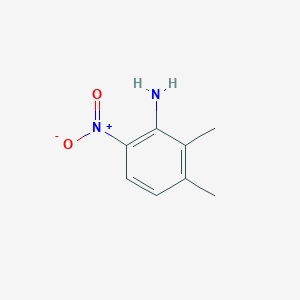

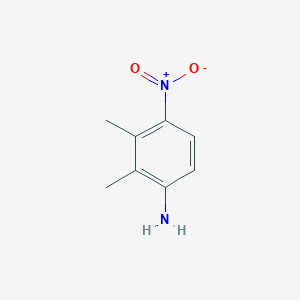

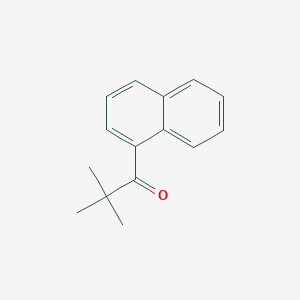

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do thiophene-3-sulfonamide derivatives interact with their target, and what are the downstream effects of this interaction?

A1: Thiophene-3-sulfonamide derivatives, specifically those with structural features like aryloxycarbonyl or substituted phenylacetyl groups at the 2-position, exhibit antagonistic activity against endothelin receptors []. While the precise mechanism of action is not fully detailed in the provided abstracts, these compounds likely compete with endogenous endothelin peptides (ET-1, ET-2, ET-3) for binding to the receptors, primarily ETA and ETB []. This competitive binding inhibits the activation of downstream signaling pathways usually triggered by endothelin binding, leading to a reduction in vasoconstriction and other endothelin-mediated effects.

Q2: What is the significance of the specific structural modifications in N-(4-chloro-3-methyl-5-isoxazolyl)-2-((3,4-methylenedioxy)phenoxycarbonyl)thiophene-3-sulfonamide for its potency and selectivity as an endothelin receptor antagonist?

A2: The compound N-(4-chloro-3-methyl-5-isoxazolyl)-2-((3,4-methylenedioxy)phenoxycarbonyl)thiophene-3-sulfonamide stands out as a potent and selective ETA antagonist with an IC50 of 8.3 nM []. While detailed structure-activity relationship (SAR) studies are not presented in the abstracts, the presence of the 3,4-methylenedioxyphenoxycarbonyl group at the 2-position of the thiophene ring appears crucial for its high potency and selectivity. This suggests that this specific group interacts favorably with the ETA receptor binding site, leading to improved binding affinity compared to other analogs. Further research, including SAR studies and potentially computational modeling, could elucidate the specific interactions responsible for the observed potency and selectivity profile.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)

![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)